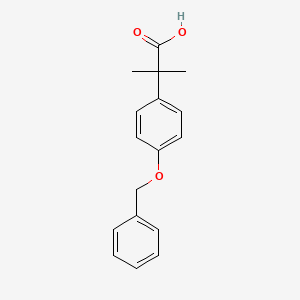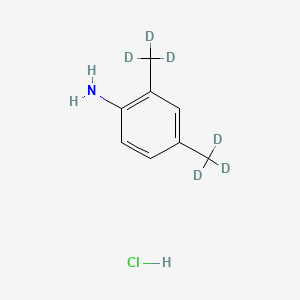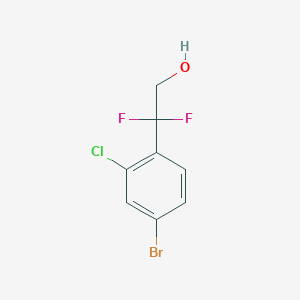
Spirostan-3-amine, (3beta,5alpha,25S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirostan-3-amine, (3beta,5alpha,25S)- is a steroidal compound with the molecular formula C27H45NO2 It belongs to the class of spirostanes, which are characterized by a spiro-connected ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-3-amine, (3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Formation of the Spirostan Backbone: This involves the cyclization of a suitable steroidal precursor under acidic or basic conditions to form the spirostan structure.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of Spirostan-3-amine, (3beta,5alpha,25S)- may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Spirostan-3-amine, (3beta,5alpha,25S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Spirostan-3-amine, (3beta,5alpha,25S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of steroidal intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Spirostan-3-amine, (3beta,5alpha,25S)- involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spirostan-3-ol: Another spirostane compound with a hydroxyl group at the 3-position.
Spirostan-3-one: A spirostane compound with a ketone group at the 3-position.
Spirostan-3-yl glucoside: A glycosylated derivative of spirostan-3-amine.
Uniqueness
Spirostan-3-amine, (3beta,5alpha,25S)- is unique due to its specific amino substitution at the 3-position, which imparts distinct chemical and biological properties compared to its hydroxyl or ketone counterparts. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H45NO2 |
|---|---|
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-amine |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24H,5-15,28H2,1-4H3 |
Clave InChI |
BADUKLRFTFBRSD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)
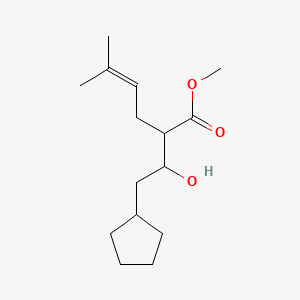
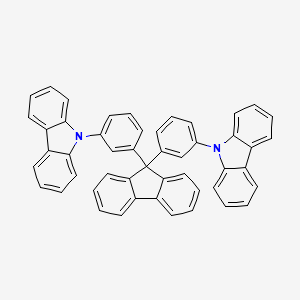

![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)
![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
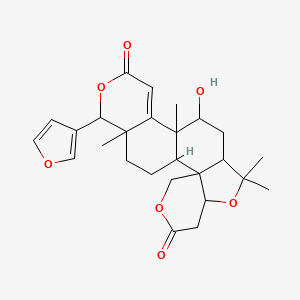

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)
